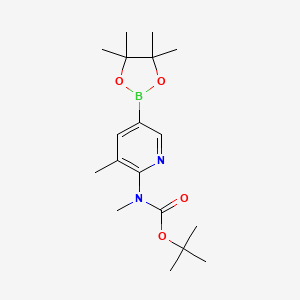

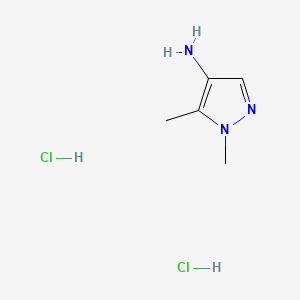

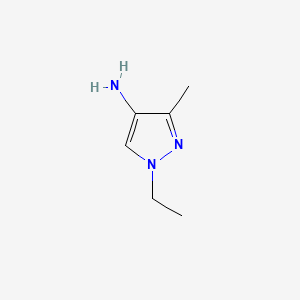

![molecular formula C14H21N3 B1522139 双[(1,5-二甲基-1H-吡咯-2-基)甲基]胺 CAS No. 1209276-40-3](/img/structure/B1522139.png)

双[(1,5-二甲基-1H-吡咯-2-基)甲基]胺

描述

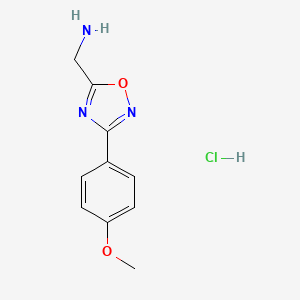

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the IUPAC name (1,5-dimethyl-1H-pyrrol-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]methanamine . It has a molecular weight of 231.34 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is 1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is an oil that is stored at room temperature . Its boiling point is predicted to be 370.7±37.0 °C .科学研究应用

-

- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

-

- The article deals with the sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (H2LR, R = H) or 1,2-bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine (H2LR, R = Me), a BODIPY analogue bridged diruthenium complex as a function .

- The bridging L2− in 1a, 1b, 22, 3b2 and 3a2 was slightly twisted and planar with torsional angles of 41.54°, 42.91°, 37.38°, 35.33° and 0°, respectively, with regard to the central N2–N3 bond .

- The extent of twisting of the bridge followed an inverse relationship with the Ru⋯Ru separation: 4.935/4.934 Å 1a / 1b < 5.141 Å 22 < 5.201 Å 3b2 < 5.351 Å 3a2 .

- This is also attributed to the intermolecular π⋯π/CH⋯π interactions between the nearby aromatic rings of L and bpy or pap in 22 or 32, respectively .

- The multiple redox steps of the complexes varied appreciably based on the σ-donating (acac) and π-acidic (bpy, pap) characteristics of the ancillary ligands .

-

- Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

- The synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

-

- 2,4-Dimethylpyrrole may be used in the synthesis of 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p -benzoquinone boron dipyrromethene (BODIPY) dyes .

- BODIPY dyes are a class of dyes known for their intense fluorescence and stability, making them useful for a variety of applications, including biological imaging .

-

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

-

- 2,4-Dimethylpyrrole may be used in the synthesis of the following: 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p -benzoquinone boron dipyrromethene (BODIPY) dyes .

- BODIPY dyes are a class of dyes known for their intense fluorescence and stability, making them useful for a variety of applications, including biological imaging .

-

- Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .

- Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- In addition, many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

属性

IUPAC Name |

1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNZTXZFTNCGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)CNCC2=CC=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

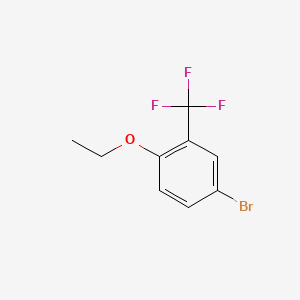

![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)